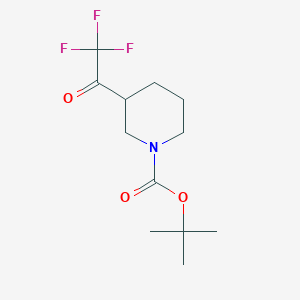

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

概述

描述

准备方法

The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

化学反应分析

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

科学研究应用

Medicinal Chemistry

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate serves as a crucial building block for synthesizing pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can enhance binding affinity to biological targets .

Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.

Organic Synthesis

This compound is utilized in constructing complex organic molecules due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution. Its unique trifluoroacetyl group allows for the introduction of additional functional groups or modifications of existing ones .

| Reaction Type | Description |

|---|---|

| Oxidation | Converts ketone groups to carboxylic acids or aldehydes. |

| Reduction | Converts ketones to alcohols using reducing agents like sodium borohydride. |

| Substitution | The trifluoroacetyl group can be replaced with other functional groups under specific conditions. |

Biological Studies

The compound's structure makes it an essential tool in studying enzyme interactions and metabolic pathways. Its ability to modulate biochemical pathways can provide insights into cellular processes and disease mechanisms .

作用机制

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The trifluoroacetyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions . The piperidine ring structure provides a scaffold for binding to biological targets, making it useful in drug design and development .

相似化合物的比较

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate can be compared with similar compounds such as tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate and tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate . These compounds share similar structural features but differ in their functional groups and reactivity . The presence of the trifluoroacetyl group in these compounds imparts unique chemical properties, making them valuable for various research applications .

生物活性

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS No. 884512-51-0) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₂H₁₈F₃NO₃

Molecular Weight: 281.27 g/mol

MDL Number: MFCD11501653

Purity: ≥95%

The compound features a piperidine ring substituted with a tert-butyl group and a trifluoroacetyl moiety, which may contribute to its biological activity through enhanced lipophilicity and potential interactions with biological targets.

Antiviral Properties

The antiviral potential of piperidine derivatives has been explored in the context of viral infections, including Herpes simplex and Polio viruses. Compounds with similar functionalities have shown inhibitory effects on viral replication . While direct evidence for the antiviral activity of this compound is not yet established, its structural components suggest it may possess similar properties.

Enzyme Inhibition

Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes relevant to disease mechanisms. For example, some compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . The trifluoroacetyl group may enhance binding affinity to these enzymes, warranting further investigation into the enzyme-inhibitory potential of this compound.

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of piperidine and evaluating their biological activities. A study involving structural modifications indicated that the introduction of polar functional groups could improve aqueous solubility while balancing lipophilicity for optimal bioactivity . Such findings highlight the importance of structural optimization in enhancing the therapeutic potential of compounds like this compound.

Comparative Analysis

A comparative analysis of related compounds reveals that those with trifluoromethyl groups often exhibit enhanced biological activities due to increased metabolic stability and improved interactions with biological targets. These modifications can influence pharmacokinetics and bioavailability .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Boc protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃) to form tert-butyl piperidine-1-carboxylate .

Trifluoroacetylation : Introduce the trifluoroacetyl group at the 3-position using trifluoroacetic anhydride (TFAA) under anhydrous conditions. Catalysts like DMAP or pyridine may enhance reactivity .

Optimize yields by controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and reaction time (4–24 hours). Monitor progress via TLC or LC-MS .

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Recrystallization from ethanol/water mixtures may improve purity .

- Characterization :

- NMR : Confirm structure via ¹H/¹³C NMR, focusing on Boc (δ ~1.4 ppm) and trifluoroacetyl (δ ~160-170 ppm in ¹⁹F NMR) signals .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇F₃NO₃: expected ~292.11) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Stability data suggest sensitivity to moisture; store under nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., Boc deprotection or over-acylation)?

- Methodological Answer :

- Temperature Control : Maintain reactions below 30°C to prevent Boc group cleavage. Use ice baths during trifluoroacetylation .

- Selective Acylation : Protect secondary amines with temporary groups (e.g., Fmoc) before trifluoroacetylation. Deprotect post-reaction under mild conditions (piperidine in DMF) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity. Monitor by ¹⁹F NMR for byproduct formation .

Q. How do structural modifications (e.g., replacing trifluoroacetyl with other acyl groups) affect the compound’s reactivity in downstream applications?

- Methodological Answer :

- Electrophilicity : The trifluoroacetyl group’s electron-withdrawing nature increases susceptibility to nucleophilic attack (e.g., in peptide coupling). Compare with acetyl or pivaloyl analogs via kinetic studies .

- Stability : Assess hydrolytic stability at varying pH (1–10). Trifluoroacetyl derivatives degrade faster in basic conditions (t½ <1 hour at pH 9) compared to acetyl analogs .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., conflicting NMR shifts)?

- Methodological Answer :

- Variable Temperature NMR : Probe dynamic effects (e.g., rotamer interconversion) by acquiring spectra at 25°C vs. 50°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous signals through correlation spectroscopy. For example, differentiate piperidine ring protons from trifluoroacetyl carbonyl carbons .

- Cross-Validate : Compare with computational models (DFT-predicted chemical shifts) to identify outliers .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules (e.g., kinase inhibitors or PROTACs)?

- Methodological Answer :

- Functionalization : React the trifluoroacetyl group with hydrazines to form hydrazides, enabling conjugation to targeting moieties .

- Case Study : In bromodomain inhibitor synthesis, tert-butyl piperidine carboxylates are deprotected to free amines, then coupled to aryl halides via Buchwald-Hartwig amination .

- PROTAC Design : Use the Boc group for orthogonal protection, allowing sequential assembly of E3 ligase binders and target protein ligands .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions (e.g., heat, light, pH extremes)?

- Methodological Answer :

- Forced Degradation Studies :

- Thermal : Heat at 40–60°C for 1–4 weeks; monitor decomposition via HPLC .

- Photolytic : Expose to UV light (ICH Q1B guidelines); quantify degradation products using LC-MS .

- Hydrolytic : Test in buffers (pH 1–13) at 25–50°C. Trifluoroacetyl groups are prone to hydrolysis at pH >10 .

属性

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIDPMIFPWKNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678047 | |

| Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884512-51-0 | |

| Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。